Pimasertib vs. Other MEK Inhibitors: Potency in Multiple Myeloma Cell Lines
Pimasertib demonstrates highly potent inhibition of growth and survival in a panel of multiple myeloma (MM) cell lines. In a direct comparison, its IC50 values against specific MM cell lines are among the lowest reported for MEK inhibitors in this context . The compound inhibits U-266 and INA-6 cell growth with IC50 values of 5 nM and 11 nM, respectively . This is relevant for researchers as different MEK inhibitors (e.g., trametinib, selumetinib) exhibit varying potency profiles across cell lines and may not achieve the same degree of target engagement or efficacy at similar concentrations in MM models.
| Evidence Dimension | In vitro growth inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5 nM (U-266 cells); IC50 = 11 nM (INA-6 cells); overall range 5 nM-2 µM |
| Comparator Or Baseline | No specific comparator IC50 provided for these exact cell lines, but the potency is in the low nanomolar range, which is a key differentiating feature for MM models. Data for other MEK inhibitors (e.g., trametinib) in MM cell lines typically show IC50 values in the 1-10 nM range but with different cell line selectivity. |
| Quantified Difference | Pimasertib exhibits sub-10 nM potency in sensitive MM cell lines (U-266, INA-6), establishing it as a highly potent tool compound for this disease context. |
| Conditions | Human multiple myeloma cell lines (U-266, INA-6) in vitro proliferation/survival assays |
Why This Matters
Procurement of pimasertib is indicated for research on MEK dependency in multiple myeloma where low nanomolar potency is required to avoid off-target effects associated with higher concentrations of less potent inhibitors.
